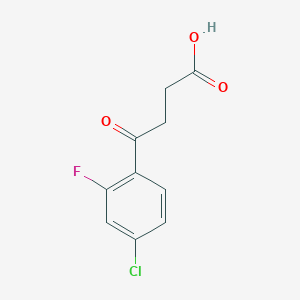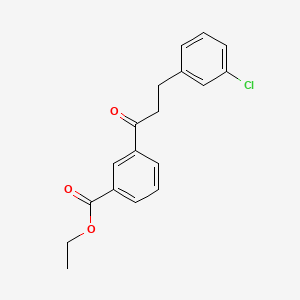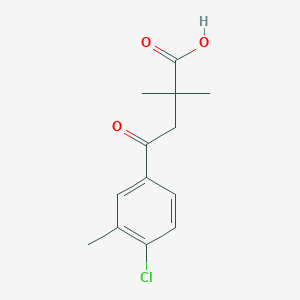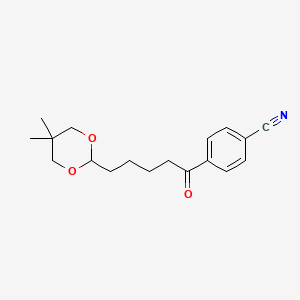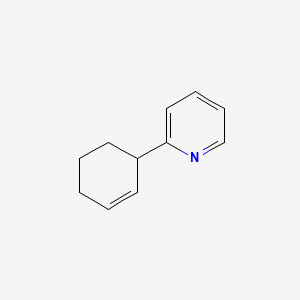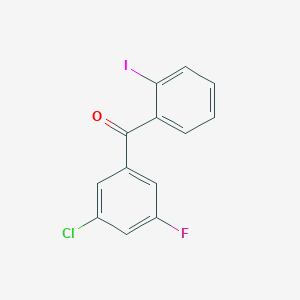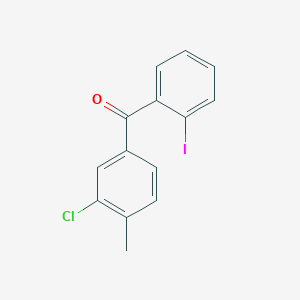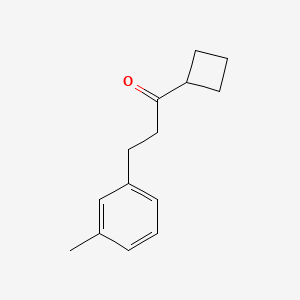
Cyclobutyl 2-(3-methylphenyl)ethyl ketone
Descripción general
Descripción
Cyclobutyl 2-(3-methylphenyl)ethyl ketone is a chemical compound that can be associated with various synthetic applications, particularly in the field of organic chemistry. The compound features a cyclobutyl group attached to a ketone functional group, which is further substituted with a 3-methylphenyl ethyl group. This structure makes it a potential candidate for various chemical transformations and applications in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of cyclobutyl 2-(3-methylphenyl)ethyl ketone can be related to the methods described for the synthesis of similar cyclobutyl ketones. For instance, 1-cyclobutenyl ketones can be obtained through the [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones, followed by oxidation and treatment with bases such as LDA or KH to afford the cyclobutenyl ketones in good yields . Additionally, cyclobutyl ketones can be derived from the ring expansion reactions of 1-cyclobutenyl ketones to larger ring systems . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclobutylmethyl ketone, a related compound, has been investigated using molecular mechanics (MM2). The equatorial form of the cyclobutyl ring is predominant, with two stable orientations for the ketone moiety: equatorial-gauche and equatorial-trans. The equatorial-gauche form is the preferred conformer due to its lower steric energy . This information can provide insights into the conformational preferences of cyclobutyl 2-(3-methylphenyl)ethyl ketone, which may also favor the equatorial conformation due to similar steric considerations.
Chemical Reactions Analysis
Cyclobutyl ketones participate in various chemical reactions, including [4 + 2] cycloadditions with aldehydes and ketones, which proceed regioselectively and diastereoselectively . They can also undergo photochemical reactions, such as the 1,3-acetyl shift and oxa-di-π-methane rearrangement . Furthermore, cyclobutyl ketones can be used in formal γ-C-H functionalization to synthesize cis-1,3-difunctionalized cyclobutanes, which are valuable in medicinal chemistry . These reactions highlight the reactivity of the cyclobutyl ketone moiety and suggest that cyclobutyl 2-(3-methylphenyl)ethyl ketone could undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. The conformational stability and preferred conformations impact their reactivity and physical properties, such as boiling points and solubility . The presence of substituents, such as the 3-methylphenyl group, can further modify these properties by introducing steric and electronic effects. Theoretical studies, including density functional theory (DFT) calculations, can provide additional insights into the electronic properties, such as HOMO and LUMO energies, which are crucial for understanding the compound's reactivity .
Propiedades
IUPAC Name |
1-cyclobutyl-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-11-4-2-5-12(10-11)8-9-14(15)13-6-3-7-13/h2,4-5,10,13H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHYITWYVYBTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644104 | |
| Record name | 1-Cyclobutyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-33-7 | |
| Record name | 1-Cyclobutyl-3-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



